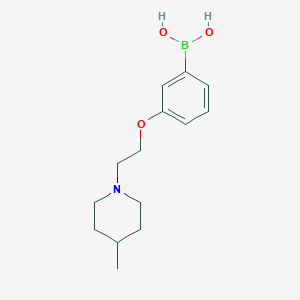
(3-(2-(4-Methylpiperidin-1-yl)ethoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2-(4-Methylpiperidin-1-yl)ethoxy)phenyl)boronic acid: is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 4-methylpiperidin-1-yl ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-(4-Methylpiperidin-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:
Formation of the phenylboronic acid derivative: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the desired substituents.
Introduction of the 4-methylpiperidin-1-yl ethoxy group: This step involves the reaction of the intermediate with 4-methylpiperidine and ethylene oxide under controlled conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or other reduced forms.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Boronate esters or other reduced boron-containing compounds.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The boronic acid group can act as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can inhibit certain enzymes by interacting with their active sites.
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals.
Medicine:
Therapeutics: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of cancer and bacterial infections.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (3-(2-(4-Methylpiperidin-1-yl)ethoxy)phenyl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
- 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-1,2,3,4-tetrahydroisoquinoline
Uniqueness:
- Structural Features: The presence of both a boronic acid group and a 4-methylpiperidin-1-yl ethoxy group makes it unique compared to other similar compounds.
- Reactivity: Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other compounds with similar structures.
- Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for further research and development.
Properties
Molecular Formula |
C14H22BNO3 |
|---|---|
Molecular Weight |
263.14 g/mol |
IUPAC Name |
[3-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C14H22BNO3/c1-12-5-7-16(8-6-12)9-10-19-14-4-2-3-13(11-14)15(17)18/h2-4,11-12,17-18H,5-10H2,1H3 |
InChI Key |
PLQQEVNFTGIWRN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCC(CC2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















